molecular formula C11H12N2O2 B3005787 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone CAS No. 260549-55-1

1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B3005787
CAS No.: 260549-55-1
M. Wt: 204.229
InChI Key: UYZZNUIENVPVMZ-UHFFFAOYSA-N
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Description

1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound that features a unique fusion of furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)methanone
  • 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)propanone
  • 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)butanone

Uniqueness: 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone stands out due to its specific substitution pattern and the presence of both amino and ketone functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZNUIENVPVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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